3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(Difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the class of triazoles, which are known for their diverse biological activities Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride . This method is efficient and environmentally benign, providing the desired triazole compound in moderate-to-good yields. The reaction proceeds via a tandem reaction of difluoroacetylation, nucleophilic addition, and water elimination .
Chemical Reactions Analysis
3-[(Difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
3-[(Difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
- 3-[(Difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
- 3-[(Difluoromethyl)sulfanyl]propan-1-amine hydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications
Biological Activity
3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antibacterial and antifungal properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.
- Molecular Formula: C12H12F2N4OS
- Molecular Weight: 298.32 g/mol
- CAS Number: Not specified in available sources.
Biological Activity Overview
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Antibacterial Activity
- Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with a triazole core exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazole have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various strains including E. coli and S. aureus .
- In a comparative study, the antibacterial activity of triazole derivatives was evaluated against standard antibiotics like ciprofloxacin and levofloxacin. The results suggested that certain triazole compounds displayed superior antibacterial efficacy compared to these established drugs .
-
Antifungal Activity
- The antifungal potential of 1,2,4-triazole derivatives is well-documented. These compounds act by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Recent studies have highlighted the broad-spectrum antifungal activity of triazoles against pathogenic fungi such as Candida and Aspergillus species .
- The structure-activity relationship (SAR) analysis has revealed that modifications on the triazole ring can enhance antifungal potency, making these compounds promising candidates for developing new antifungal agents .
- Mechanism of Action
Study 1: Antibacterial Efficacy
A study conducted by Mermer et al. (2019) synthesized various triazole derivatives and evaluated their antibacterial properties against multiple bacterial strains. The findings indicated that compounds containing a benzyl group at the 4-position exhibited enhanced activity against Gram-positive bacteria when compared to other derivatives .
Study 2: Antifungal Activity Assessment
In a comprehensive review published in 2022, researchers synthesized novel triazole compounds and tested their antifungal activities against clinical isolates of Candida albicans. The results demonstrated that certain derivatives had MIC values comparable to existing antifungal treatments, suggesting their potential as effective alternatives .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-(difluoromethylsulfanyl)-5-(phenoxymethyl)-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4OS/c11-9(12)18-10-15-14-8(16(10)13)6-17-7-4-2-1-3-5-7/h1-5,9H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKKGVGPSFWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2N)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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